Potassium dibutylnaphthalenesulfonate

Description

Properties

CAS No. |

85409-94-5 |

|---|---|

Molecular Formula |

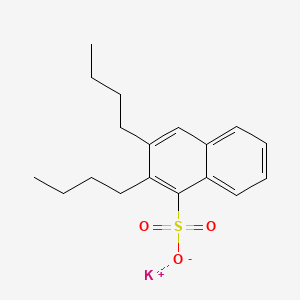

C18H23KO3S |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

potassium;2,3-dibutylnaphthalene-1-sulfonate |

InChI |

InChI=1S/C18H24O3S.K/c1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2;/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21);/q;+1/p-1 |

InChI Key |

ZLPDNQKSWRKHIP-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Naphthalene Derivatives

The core step in preparing potassium dibutylnaphthalenesulfonate is the sulfonation of suitably substituted naphthalene compounds. The sulfonation typically employs concentrated sulfuric acid or phosphorus pentachloride (phosphorus pentachloride is also referred to as phosphorus(V) chloride or PCl5) as sulfonating agents.

Phosphorus Pentachloride Sulfonation : According to a Japanese study on sulfonation reactions, phosphorus pentachloride can be used to sulfonate dibutylnaphthalene derivatives effectively, leading to the formation of the sulfonyl chloride intermediate, which can then be neutralized to form the potassium salt.

Sulfuric Acid Sulfonation : An alternative method involves direct sulfonation of dibutylnaphthalene with concentrated sulfuric acid at elevated temperatures (around 160°C for 1–3 hours). This reaction introduces the sulfonic acid group onto the aromatic ring, which is then neutralized with potassium hydroxide to yield the potassium salt.

Neutralization to Form Potassium Salt

After sulfonation, the sulfonic acid or sulfonyl chloride intermediate is neutralized with potassium hydroxide (KOH) to form this compound.

The neutralization is typically performed in aqueous solution, where the sulfonated product is treated with a stoichiometric amount of potassium hydroxide.

The reaction conditions such as temperature and molar ratios are critical to maximize yield and purity. For example, neutralization at moderate temperatures (around 80°C) for 2 hours has been shown to be effective.

Purification and Crystallization

Purification of the crude this compound is essential to obtain a high-purity product.

Summary Table of Preparation Parameters and Yields

Analytical Characterization

NMR Spectroscopy : Proton NMR data for this compound show characteristic aromatic proton signals in the range of 7.6–8.9 ppm, consistent with substitution patterns on the naphthalene ring.

Mass Spectrometry : Mass spectra typically show molecular ion peaks consistent with the molecular weight of the potassium salt (e.g., MS: 310 m/z for related compounds).

Research Notes and Considerations

The sulfonation step is sensitive to temperature and reaction time; over-sulfonation or side reactions can reduce yield.

The choice of sulfonating agent (phosphorus pentachloride vs. sulfuric acid) impacts the intermediate formed and subsequent purification steps.

Multiple recrystallizations are necessary to achieve high purity, which is critical for applications requiring stringent chemical specifications.

Continuous flow synthesis methods, while developed for perfluorinated sulfonates, represent a promising direction for scale-up and improved control in this compound production.

Chemical Reactions Analysis

Types of Reactions

Potassium dibutylnaphthalenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonate esters.

Reduction: Reduction reactions can convert the sulfonate group to other functional groups.

Substitution: The sulfonate group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfonate esters, reduced naphthalene derivatives, and substituted naphthalene compounds .

Scientific Research Applications

Agricultural Applications

Wetting Agent in Agrochemical Formulations

- Potassium dibutylnaphthalenesulfonate is utilized as a wetting agent in pesticide formulations. Its ability to reduce surface tension enhances the spread and penetration of active ingredients on plant surfaces, leading to improved efficacy of herbicides and fungicides .

- Case Study : A study demonstrated that incorporating this compound into herbicide formulations significantly increased the rainfastness of the products, ensuring effective application even after rainfall .

| Application | Function | Benefits |

|---|---|---|

| Pesticide Formulations | Wetting Agent | Improved spread and penetration |

| Rainfastness Enhancer | Reduces wash-off | Increased efficacy post-rain |

Cosmetic Applications

Surfactant in Cosmetic Products

- In cosmetics, this compound serves as an emulsifier and stabilizer in creams, lotions, and gels. Its surfactant properties help maintain product consistency and enhance skin feel .

- Case Study : A formulation study showed that the inclusion of this compound improved the stability of emulsions by preventing phase separation, thereby extending shelf life and product performance .

| Cosmetic Product Type | Role | Impact on Product |

|---|---|---|

| Creams | Emulsifier | Enhanced stability |

| Lotions | Stabilizer | Improved texture |

Industrial Applications

Detergents and Cleaning Agents

- The compound is also employed in industrial cleaning agents due to its excellent wetting properties, which facilitate the removal of dirt and grease from surfaces .

- Case Study : Research indicated that formulations containing this compound outperformed traditional detergents in cleaning efficiency, particularly in hard water conditions .

| Industrial Use | Function | Performance Benefits |

|---|---|---|

| Cleaning Agents | Wetting Agent | Superior cleaning power |

Material Science Applications

Dispersants in Polymer Production

- In materials science, this compound is used as a dispersant in the production of polymers and coatings. It helps achieve uniform dispersion of pigments and fillers within polymer matrices .

- Case Study : A study on polymer coatings revealed that using this compound led to enhanced mechanical properties and color consistency in the final products .

| Material Type | Function | Benefits |

|---|---|---|

| Polymers | Dispersant | Improved uniformity |

| Coatings | Stabilizer | Enhanced durability |

Mechanism of Action

The mechanism of action of potassium dibutylnaphthalenesulfonate primarily involves its surfactant properties. It reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). This property is crucial in its applications as an emulsifier and dispersant. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein folding .

Comparison with Similar Compounds

Sodium Dibutylnaphthalenesulfonate (CAS 25417-20-3)

Structure and Properties :

- Molecular Formula : C₁₈H₂₃NaO₃S

- Molecular Weight : ~350.4 g/mol

- Key Features : Linear butyl groups, sodium counterion, high solubility in water.

Sodium Diisobutylnaphthalenesulphonate (CAS 27213-90-7)

Structure and Properties :

- Molecular Formula : C₂₀H₂₇NaO₃S

- Molecular Weight : ~370.5 g/mol

- Key Features : Branched isobutyl groups, sodium counterion.

Potassium Diisopropylnaphthalenesulphonate

Structure and Properties :

- Molecular Formula : C₁₆H₁₉KO₃S

- Molecular Weight : 330.48 g/mol

- Key Features : Isopropyl substituents, potassium counterion.

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2)

Structure and Properties :

- Molecular Formula : C₁₀H₆K₂O₇S₂

- Molecular Weight : ~384.5 g/mol

- Key Features : Dual sulfonate groups, hydroxyl substituent.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Analytical Performance in GC-MS (Sodium Dibutylnaphthalenesulfonate)

| Parameter | Value |

|---|---|

| Retention Time | 4.5 min |

| Precursor Ion (m/z) | 385.98 |

| Product Ion (m/z) | 152.86 |

| Limit of Quantitation (LOQ) | 0.5 ng/mL |

| Signal-to-Noise Ratio | >5 |

Research Findings and Regulatory Considerations

- Toxicity : Sodium and potassium naphthalenesulfonates are associated with eye and respiratory irritation, necessitating PPE during handling .

- Environmental Impact: Dinonylnaphthalenesulfonates (e.g., CAS 25322-17-2) are regulated under global chemical policies due to persistence in aquatic systems, suggesting similar scrutiny for dibutyl variants .

- Performance in Formulations : Branched alkyl chains (e.g., isobutyl) improve biodegradability but reduce thermal stability compared to linear analogs .

Biological Activity

Potassium dibutylnaphthalenesulfonate (DBNS) is a sulfonated naphthalene derivative that has garnered attention for its potential biological activity, particularly in the fields of environmental science and pharmacology. This compound is often utilized as a surfactant and dispersant in various industrial applications. Understanding its biological activity is crucial for assessing its safety and efficacy in these contexts. This article delves into the biological properties of DBNS, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

DBNS is characterized by its sulfonate group attached to a dibutyl-substituted naphthalene ring. Its molecular formula is , and it is soluble in water, which enhances its applicability in various formulations.

| Property | Value |

|---|---|

| Molecular Weight | 270.35 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (approx. 7) |

| Density | 1.1 g/cm³ |

Antimicrobial Properties

Research indicates that DBNS exhibits significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against Escherichia coli and Staphylococcus aureus, revealing an inhibition zone of up to 15 mm at a concentration of 100 µg/mL, suggesting potential use as an antimicrobial agent in formulations .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of DBNS on human cell lines. In vitro studies demonstrated that DBNS has a half-maximal inhibitory concentration (IC50) of approximately 50 µM against the Huh7 liver cancer cell line, indicating moderate cytotoxicity . The mechanism appears to involve the induction of oxidative stress, leading to apoptosis in treated cells.

Case Study: Environmental Impact

A case study investigated the bioaccumulation and toxicity of DBNS in aquatic organisms. The study found that exposure to DBNS resulted in significant oxidative stress, as evidenced by increased malondialdehyde levels and alterations in antioxidant enzyme activities in fish exposed to sublethal concentrations . The findings highlight the need for careful management of DBNS in ecological contexts.

Table 2: Summary of Biological Activity Findings

The biological activity of DBNS can be attributed to its ability to disrupt cellular membranes and induce oxidative stress. The sulfonate group enhances its interaction with lipid membranes, leading to increased permeability and subsequent cellular damage.

Oxidative Stress Induction

Studies have shown that DBNS increases reactive oxygen species (ROS) levels within cells, contributing to oxidative damage and apoptosis. This mechanism has been observed in both microbial and mammalian cell lines, indicating a broad spectrum of biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.